molecular formula C12H15BrN2O2 B235380 N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide

N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide

Cat. No. B235380
M. Wt: 299.16 g/mol
InChI Key: ICLORRMNPSWKGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide, also known as Bmoc-protected amine, is a chemical compound that has been widely used in scientific research. It is a derivative of 4-bromo-3-nitrobenzoic acid and is commonly used as a building block for the synthesis of peptides and other organic compounds.

Mechanism of Action

The mechanism of action of N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide is not well understood. However, it is believed to act as a nucleophile and react with electrophiles such as acyl halides and isocyanates. The resulting intermediate can then be used for the synthesis of peptides and other organic compounds.
Biochemical and Physiological Effects
N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide has no known biochemical or physiological effects as it is not used as a drug or medication. It is only used in scientific research as a building block for the synthesis of peptides and other organic compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide in lab experiments is its versatility. It can be used in the synthesis of a wide range of peptides and other organic compounds. It is also relatively easy to synthesize and purify. However, one of the main limitations of using N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide is its cost. It is a relatively expensive chemical compound, which can limit its use in some lab experiments.

Future Directions

There are several future directions for further research on N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide. One of the main areas of research is the development of new coupling agents and protecting groups for the synthesis of peptides and other organic compounds. Another area of research is the optimization of the synthesis method to reduce the cost and increase the yield of the final product. Finally, the use of N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide in the synthesis of new drugs and medications is also an area of future research.

Synthesis Methods

The synthesis of N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide involves several steps. The first step is the protection of the amine group with a Bmoc (benzyloxycarbonyl) group, which is achieved by reacting the amine with Bmoc-Cl in the presence of a base such as triethylamine. The resulting N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamideed amine is then coupled with 3-bromo-4-(morpholin-4-yl)phenylacetic acid using a coupling agent such as HATU or DIC in the presence of a base. The final product is obtained by deprotecting the Bmoc group with an acid such as trifluoroacetic acid.

Scientific Research Applications

N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide has been extensively used in scientific research as a building block for the synthesis of peptides and other organic compounds. It is commonly used in solid-phase peptide synthesis, which is a widely used method for the synthesis of peptides. It is also used in the synthesis of other organic compounds such as amino acids, nucleotides, and carbohydrates.

properties

Product Name

N-[3-bromo-4-(morpholin-4-yl)phenyl]acetamide

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

N-(3-bromo-4-morpholin-4-ylphenyl)acetamide

InChI

InChI=1S/C12H15BrN2O2/c1-9(16)14-10-2-3-12(11(13)8-10)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)

InChI Key

ICLORRMNPSWKGP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)Br

Origin of Product

United States

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